molecular formula C7H12N2 B14465933 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene CAS No. 71805-61-3

7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene

Cat. No.: B14465933
CAS No.: 71805-61-3
M. Wt: 124.18 g/mol
InChI Key: KJQZUOZFMZPPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-2,3-diazabicyclo[221]hept-2-ene is a bicyclic compound with a unique structure that includes two nitrogen atoms in a diazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions result in derivatives with different functional groups.

Scientific Research Applications

7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its diazabicyclo framework. This interaction can lead to various chemical transformations, depending on the specific conditions and reagents used. The pathways involved often include the formation and breaking of chemical bonds, leading to the desired products.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diazabicyclo[2.2.1]hept-2-ene: A similar compound with a slightly different structure, often used in similar applications.

    2,7-Diazabicyclo[2.2.1]heptanes: Another related compound with different substituents, used in asymmetric synthesis.

Uniqueness

7,7-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity is required.

Properties

CAS No.

71805-61-3

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

7,7-dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H12N2/c1-7(2)5-3-4-6(7)9-8-5/h5-6H,3-4H2,1-2H3

InChI Key

KJQZUOZFMZPPGL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1N=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.